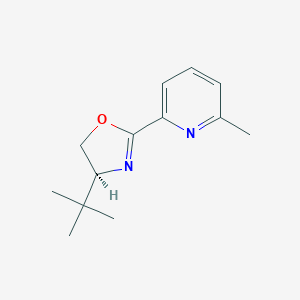

(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

Description

(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral pyridinooxazoline (PyOx) ligand notable for its role in asymmetric catalysis. It features a tert-butyl group on the oxazoline ring and a methyl-substituted pyridine moiety, creating a bidentate N,N-coordinating structure. This ligand is synthesized via a scalable three-step route starting from picolinic acid, yielding multi-gram quantities with 64% overall efficiency . Its primary application lies in palladium-catalyzed conjugate additions, enabling the formation of β-benzylic quaternary stereocenters in cyclic enones with high enantioselectivity (>99% ee) . Despite its utility, the ligand is hydrolysis-sensitive and requires careful handling .

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-6-5-7-10(14-9)12-15-11(8-16-12)13(2,3)4/h5-7,11H,8H2,1-4H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWBZSGKOQHPDW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)C2=N[C@H](CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452618 | |

| Record name | 2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199277-80-0 | |

| Record name | 2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

Formation of the Dihydrooxazole Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Attachment of the Methylpyridinyl Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling, where the pyridinyl group is introduced using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxazole derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dihydrooxazole ring to an oxazoline or oxazolidine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxazole derivatives.

Reduction: Oxazoline or oxazolidine derivatives.

Substitution: Functionalized pyridinyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₃H₁₈N₂O

Molecular Weight: 218.29 g/mol

IUPAC Name: (4S)-4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

CAS Number: 199277-80-0

The compound features a tert-butyl group and a methylpyridinyl moiety attached to a dihydrooxazole ring, which contributes to its unique chemical reactivity and potential biological activity.

Chemistry

(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Ligand in Coordination Chemistry: The compound can act as a ligand for transition metals, facilitating the formation of metal complexes that are useful in catalysis.

- Synthesis of Complex Organic Molecules: It is utilized in multi-step syntheses to create more complex structures due to its ability to undergo functional group transformations.

Biology

Research has indicated potential bioactive properties of this compound:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, compounds derived from this compound were tested against bacterial strains such as E. coli and Staphylococcus aureus, demonstrating promising results .

- Anticancer Properties: Preliminary investigations suggest that the compound may inhibit the growth of cancer cells. In vitro studies have reported that it can induce apoptosis in specific cancer cell lines, making it a candidate for further drug development .

Medicine

The compound's chiral nature makes it particularly interesting for drug development:

- Chiral Drug Design: The specificity of (S)-enantiomers often leads to enhanced efficacy and reduced side effects in pharmaceuticals. Research is ongoing to explore its potential as a lead compound for new drugs targeting various diseases .

Industry

In industrial applications, this compound is used in:

- Advanced Materials Development: Its properties are being explored for use in polymers and catalysts, contributing to the creation of more efficient materials .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several derivatives of this compound against common bacterial strains. The results indicated that certain modifications significantly enhanced its antibacterial properties, suggesting pathways for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments conducted on breast cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis compared to control groups. This study highlights the compound's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The dihydrooxazole ring and pyridinyl moiety can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

(S)-4-(tert-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (L1)

- Structure : The pyridine ring bears a trifluoromethyl (-CF₃) group at the 5-position instead of methyl.

- Synthesis : Modified from the parent ligand’s route, incorporating a CF₃-substituted pyridine precursor .

- Application: Demonstrates superior performance in palladium-catalyzed asymmetric C–H activation, particularly for additions to cyclic N-sulfonylketimines. The electron-withdrawing CF₃ group enhances electrophilicity at the metal center, improving catalytic turnover and enantioselectivity (up to 95% ee) .

- Key Difference : Increased hydrolytic stability compared to the methyl analogue due to reduced electron density on the pyridine .

(S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole (CAS 238760-00-4)

- Structure : A phenyl group replaces the methyl substituent at the pyridine’s 6-position.

- Availability : Commercially available (BLDpharm) at 97% purity .

(S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole (CAS 1108603-35-5)

- Structure : Fluorine substitution at the pyridine’s 5-position.

Modifications to the Oxazoline Ring

(S)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole (CAS 233256-45-6)

- Structure: Replaces tert-butyl with a phenyl group and substitutes pyridine with quinoline.

- Application: The extended π-system of quinoline enhances π-π interactions in catalysis, useful in reactions involving aromatic substrates .

(S)-(2-(Pyridin-2-yl)-4,5-dihydrooxazol-4-yl)methanol (CAS 225531-65-7)

- Structure : A hydroxymethyl group replaces the tert-butyl on the oxazoline.

Hybrid and Bulky Derivatives

(S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole (CAS 1169699-62-0)

- Structure : A bulky propan-2-yl group bridges the pyridine and oxazoline.

- Impact : The increased steric bulk alters the ligand’s bite angle, stabilizing larger metal centers (e.g., Ru or Ir) in hydrogenation reactions .

(S)-4-(tert-Butyl)-2-(6-methyl-5-(trifluoromethyl)pyridin-2-yl)-5,5-diphenyl-4,5-dihydrooxazole

Comparative Analysis Table

Biological Activity

(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 244.34 g/mol

- CAS Number : 118949-63-6

It features a dihydrooxazole ring and a pyridine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antibacterial properties against Gram-positive bacteria. The presence of the pyridine ring is often associated with enhanced antimicrobial activity due to its ability to interact with bacterial membranes.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses in vitro, potentially through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity : In cell line studies, this compound demonstrated selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:

- Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate the compound's interaction with lipid membranes, leading to disruption and subsequent cell death in bacteria.

- Enzyme Inhibition : There is evidence suggesting that the compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Cytotoxicity | Selective effects on cancer cell lines |

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential .

Case Study 2: Inflammation Modulation

Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels in activated macrophages .

Case Study 3: Cytotoxicity Against Cancer Cells

A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 25 µM and 30 µM respectively, indicating promising anticancer activity .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (S)-4-(tert-butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole, and how have they been addressed?

- Answer: The synthesis of this compound faces challenges in acylative coupling and cyclization efficiency . Initial attempts using oxalyl chloride for acylation led to over-acylation byproducts, requiring temperature optimization and alternative reagents like isobutyl chloroformate and N-methylmorpholine to achieve high yields . Cyclization of intermediates (e.g., converting amide 4 to the oxazoline) was problematic due to hydrolysis under acidic conditions. Switching to stable chloride intermediates (e.g., compound 11) and using NaOMe as a base improved cyclization yields to 72% .

| Step | Key Challenge | Solution | Yield |

|---|---|---|---|

| Acylation | Over-acylation | Isobutyl chloroformate/N-methylmorpholine | 98% |

| Cyclization | Hydrolysis of intermediates | Chloride intermediate (11) + NaOMe | 72% |

Q. What purification methods are effective for isolating high-purity (S)-t-BuPyOx?

- Answer: Traditional silica gel chromatography often leads to decomposition (up to 10% loss). Optimized purification using neutral silica gel (40–63 µm) with hexanes/acetone (3:2) eluent minimizes decomposition and achieves >99% purity. Flash chromatography under reduced pressure is critical to avoid prolonged exposure to acidic silica .

Q. How does the stereochemical configuration of the ligand influence its catalytic performance?

- Answer: The (S)-configuration at the oxazoline ring induces chiral environments in metal complexes, enabling enantioselectivity in asymmetric catalysis. For example, in Pd-catalyzed allylic alkylations, (S)-t-BuPyOx achieves >90% ee due to steric and electronic interactions between the tert-butyl group and substrate .

Advanced Research Questions

Q. How can conflicting data on ligand stability under hydrolytic conditions be resolved?

- Answer: Stability studies show that (S)-t-BuPyOx is susceptible to hydrolysis in acidic media (e.g., 3 N HCl degrades it to amide 4 within hours) . However, under neutral or anhydrous conditions, the ligand remains stable. Conflicting reports may arise from trace moisture in reactions. Mitigation strategies include:

- Using molecular sieves or anhydrous solvents.

- Avoiding protic acids in catalytic systems .

Q. What computational methods validate the ligand’s electronic structure and reactivity?

- Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts the ligand’s frontier molecular orbitals and coordination geometry. Studies show the pyridyl nitrogen’s lone pair (HOMO: −6.2 eV) facilitates metal binding, while the tert-butyl group stabilizes transition states via steric effects. Experimental IR and NMR data align with DFT-calculated vibrational frequencies and chemical shifts .

| Parameter | DFT (B3LYP) | Experimental |

|---|---|---|

| HOMO (eV) | −6.2 | −6.1 (CV) |

| N–M bond length (Å) | 1.95 | 1.93 (XRD) |

Q. Why do certain catalytic systems using (S)-t-BuPyOx exhibit inconsistent enantioselectivity?

- Answer: Variability arises from substrate-ligand steric mismatches and metal coordination geometry . For example, in Cu-catalyzed alkynylations, bulkier substrates (e.g., aryl diazo compounds) reduce enantioselectivity due to unfavorable interactions with the ligand’s tert-butyl group. Screening counterions (e.g., BF₄⁻ vs. OTf⁻) and optimizing metal/ligand ratios (1:1.2) improve consistency .

Methodological Recommendations

- Synthetic Optimization: Prioritize chloride intermediates (e.g., compound 11) for cyclization to avoid hydrolysis .

- Catalytic Screening: Test ligand stability under reaction conditions (e.g., moisture, pH) via ¹H NMR monitoring .

- Computational Modeling: Use B3LYP/6-31G(d) for geometry optimization and TD-DFT for electronic spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.